molecular formula C8H13N B055951 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene CAS No. 116230-11-6

2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene

Cat. No. B055951
CAS RN: 116230-11-6
M. Wt: 123.2 g/mol
InChI Key: STFURGWSWXPOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene, also known as Etazene, is a synthetic opioid that belongs to the class of benzimidazole opioids. It was first synthesized in the 1950s, and its analgesic properties were discovered in the 1960s. Etazene has been used in scientific research to study the mechanisms of opioid receptors and their interactions with other drugs.

Mechanism of Action

2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene binds to the mu-opioid receptor and activates it, leading to the release of endogenous opioids such as enkephalins and endorphins. This activation of the mu-opioid receptor results in the inhibition of pain signals and the induction of a sense of euphoria. 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene also activates the delta-opioid receptor and to a lesser extent, the kappa-opioid receptor.
Biochemical and Physiological Effects
2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene has been found to have potent analgesic effects, similar to other opioids such as morphine and fentanyl. It also produces a sense of euphoria and relaxation, which can lead to its abuse and addiction. 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene has been shown to have respiratory depressant effects, which can be fatal at high doses. It can also cause nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene has been used in scientific research to study the mechanisms of opioid receptors and their interactions with other drugs. Its high affinity for the mu-opioid receptor makes it a valuable tool in studying the role of this receptor in pain relief and addiction. However, its potency and potential for abuse make it a dangerous substance to work with, and precautions must be taken to ensure the safety of researchers.

Future Directions

Future research on 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene could focus on developing safer and more effective opioid medications that target the mu-opioid receptor without producing the adverse effects associated with traditional opioids. Studies could also investigate the potential use of 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene in treating addiction and withdrawal symptoms. Additionally, research could explore the role of 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene in modulating other neurotransmitter systems and its potential therapeutic applications in other areas of medicine.

Synthesis Methods

2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene can be synthesized through a multi-step process starting from 2-phenylacetonitrile. The first step involves the conversion of 2-phenylacetonitrile to 2-phenylacetaldehyde, which is then reacted with ethylmagnesium bromide to give 2-phenyl-1-butanol. The final step involves the reaction of 2-phenyl-1-butanol with phosgene to yield 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene.

Scientific Research Applications

2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene has been used in scientific research to study the mechanisms of opioid receptors and their interactions with other drugs. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. 2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene has also been used to study the effects of opioids on the central nervous system and to investigate the role of opioid receptors in addiction.

properties

CAS RN

116230-11-6

Product Name

2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene

Molecular Formula

C8H13N

Molecular Weight

123.2 g/mol

IUPAC Name

2-ethyl-2-azabicyclo[2.2.1]hept-5-ene

InChI

InChI=1S/C8H13N/c1-2-9-6-7-3-4-8(9)5-7/h3-4,7-8H,2,5-6H2,1H3

InChI Key

STFURGWSWXPOKQ-UHFFFAOYSA-N

SMILES

CCN1CC2CC1C=C2

Canonical SMILES

CCN1CC2CC1C=C2

synonyms

2-Azabicyclo[2.2.1]hept-5-ene,2-ethyl-(9CI)

Origin of Product

United States

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